molecular formula C20H21NO4S B2523664 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899217-44-8

1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2523664
CAS No.: 899217-44-8
M. Wt: 371.45
InChI Key: OXPVECIXCZWDPT-UHFFFAOYSA-N
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Description

1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of sulfonyl-containing quinolines

Preparation Methods

The synthesis of 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of the butyl group: This step involves the alkylation of the quinoline core using butyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Scientific Research Applications

1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one include other sulfonyl-containing quinolines and quinoline derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:

  • 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-2-one
  • 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-3-one

Properties

IUPAC Name

1-butyl-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-3-4-13-21-14-19(20(22)17-7-5-6-8-18(17)21)26(23,24)16-11-9-15(25-2)10-12-16/h5-12,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPVECIXCZWDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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